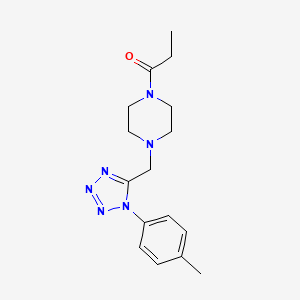

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Description

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a p-tolyl group

Properties

IUPAC Name |

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-3-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULGLXZOGRHVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between p-tolyl tetrazole and piperazine derivatives under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tetrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety may play a crucial role in binding to specific sites, while the piperazine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)propan-1-one

- 1-(4-(p-tolyl)piperazin-1-yl)propan-1-one

- 1-(4-(1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Uniqueness

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one, often referred to as a piperazine derivative, has drawn significant attention in pharmacological research due to its complex structure and potential biological activities. This compound incorporates a piperazine ring, a tetrazole moiety, and a propanone group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 296.36 g/mol. Its structure can be broken down into three key components:

- Piperazine Ring : Known for its wide range of biological activities.

- Tetrazole Moiety : Associated with various pharmacological effects.

- Propanone Group : Likely contributing to the compound's reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly the GABA (gamma-aminobutyric acid) receptors . It functions as a GABA receptor agonist , influencing neurotransmission pathways that may lead to various physiological effects, including potential anxiolytic and anticonvulsant properties .

Biological Activities

Research indicates that derivatives of piperazine and tetrazole exhibit a range of biological activities:

Study on Metabolic Benefits

A study investigated the metabolic effects of a related piperazine derivative (1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one). This compound was found to be a non-selective α-adrenoceptor antagonist, showing potential in reducing elevated glucose and triglyceride levels without affecting blood pressure. The findings suggest that compounds with similar structures could be beneficial for metabolic syndrome management .

Antitumor Potential

Another study highlighted the antitumor activity of tetrazole derivatives, suggesting that the incorporation of a tetrazole ring enhances the anticancer properties of piperazine derivatives. The mechanism was attributed to their ability to destabilize microtubules, crucial for cancer cell division.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that upon systemic administration, the compound undergoes partial oxidation and is eliminated both as an unchanged compound and through metabolic pathways. Further studies are required to establish detailed pharmacokinetic parameters such as bioavailability, half-life, and metabolic pathways.

Q & A

Q. Advanced Optimization :

- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .

- Employ continuous flow reactors for scalability, minimizing side products like N-alkylated byproducts .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrazole (δ 8.5–9.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) moieties. DEPT-135 distinguishes carbonyl carbons (propanone C=O at ~205 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ expected at m/z 369.18) .

Q. Advanced Techniques :

- X-ray Crystallography (e.g., CCP4 suite): Resolves stereochemistry and confirms Z/E configurations of the tetrazole-piperazine linkage. Requires single crystals grown via slow evaporation in dichloromethane/hexane .

- DSC/TGA : Assess thermal stability (decomposition >200°C) for storage guidelines .

How can researchers design in vitro and in vivo assays to evaluate this compound’s bioactivity, particularly for neurological or anticancer targets?

Q. Basic Research Focus

- In Vitro :

- Kinase Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cell Viability : MTT assays on cancer lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM over 48–72 hours .

- In Vivo :

- Xenograft Models : Administer 10–50 mg/kg/day (IP) in nude mice with tumor implants. Monitor tumor volume and survival rates over 4 weeks .

Q. Advanced Design :

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life >60 minutes indicates favorable pharmacokinetics .

- Blood-Brain Barrier Penetration : Employ MDCK-MDR1 monolayers; Papp values >5×10⁻⁶ cm/s suggest CNS activity .

What strategies resolve contradictions in reported biological data for structurally analogous tetrazole-piperazine derivatives?

Advanced Research Focus

Contradictions in IC₅₀ values or receptor affinity often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Structural Nuances : Compare substituent effects (e.g., p-tolyl vs. 4-fluorophenyl in and ). QSAR models can quantify electronic contributions (Hammett σ values) to activity .

- Solubility Artifacts : Use DMSO concentrations <0.1% in cell assays to avoid false negatives .

How can computational modeling predict binding modes and selectivity of this compound for target receptors?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina): Dock the compound into crystal structures of target receptors (e.g., 5-HT₆ for neurological activity). Prioritize poses with hydrogen bonds to tetrazole N2 and piperazine NH .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

- Selectivity Screening : Use SwissTargetPrediction to rank off-target risks (e.g., sigma-1 receptor) .

What analytical methods are recommended for impurity profiling and stability studies?

Q. Basic Research Focus

- UPLC-PDA : Use a C18 column (ACQUITY UPLC® BEH) with gradient elution (0.1% formic acid/acetonitrile). Detect impurities at 254 nm; limit quantification to <0.1% .

- Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation products (e.g., hydrolyzed tetrazole) .

How do structural modifications (e.g., p-tolyl vs. phenyl substituents) impact metabolic stability?

Q. Advanced Research Focus

- Microsomal Assays : Replace p-tolyl with electron-withdrawing groups (e.g., 4-CF₃) to reduce CYP3A4-mediated oxidation. Half-life increases from 45 to 90 minutes .

- ProDrug Approaches : Introduce ester moieties to the propanone chain, improving oral bioavailability (e.g., AUC increase by 2-fold in rats) .

What in silico tools can prioritize analogs for synthesis based on ADMET properties?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME to filter analogs with LogP 2–4, TPSA <90 Ų, and no PAINS alerts .

- Toxicity Risk : ProTox-II predicts hepatotoxicity risk; avoid analogs with structural alerts (e.g., Michael acceptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.